molecular formula C18H12F3N3S B10914942 4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10914942
M. Wt: 359.4 g/mol
InChI Key: QYWMWCRHXVZQEE-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of multiple fluorine atoms and a thienyl group contributes to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common approach is the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its ability to introduce difluoromethyl groups into various heterocyclic compounds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of commercially available reagents such as TMS-CF2H for the late-stage introduction of difluoromethyl groups. This method is operationally simple and does not require the handling of sensitive metal complexes .

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethyl borates, which serve as precursors for difluoromethylation reactions . Conditions such as visible light-induced tandem radical cyclization are also employed to achieve specific transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives with enhanced stability and reactivity .

Scientific Research Applications

4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors, leading to significant biological effects. The compound’s difluoromethyl group plays a crucial role in modulating its reactivity and stability .

Properties

Molecular Formula

C18H12F3N3S

Molecular Weight

359.4 g/mol

IUPAC Name

4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H12F3N3S/c1-10-16-11(17(20)21)9-13(15-7-4-8-25-15)22-18(16)24(23-10)14-6-3-2-5-12(14)19/h2-9,17H,1H3

InChI Key

QYWMWCRHXVZQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=CC=C4F

Origin of Product

United States

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